(E)-2-(((1H-インドール-3-イル)メチレン)アミノ)-4,5-ジメチルチオフェン-3-カルボニトリル

説明

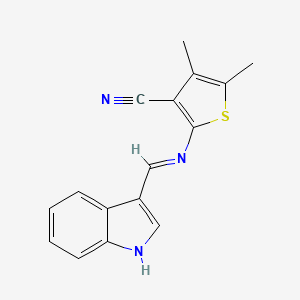

(E)-2-(((1H-indol-3-yl)methylene)amino)-4,5-dimethylthiophene-3-carbonitrile is a compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This particular compound features an indole moiety, which is a common structural motif in many natural products and pharmaceuticals, and a thiophene ring, which is known for its electron-rich properties.

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The National Cancer Institute (NCI) has evaluated similar compounds for their antitumor properties, demonstrating that derivatives with structural similarities exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with indole and thiophene moieties have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .

Case Study: In Vitro Evaluation

A study assessing the anticancer activity of related compounds utilized a panel of approximately sixty cancer cell lines. The results indicated that certain derivatives exhibited mean growth inhibition (GI) values indicating effective cytotoxicity. For example, compounds with similar structures demonstrated GI values as low as 15.72 µM, suggesting potent activity against tumor cells .

Neuroprotective Effects

Research into the neuroprotective properties of indole derivatives suggests that (E)-2-(((1H-indol-3-yl)methylene)amino)-4,5-dimethylthiophene-3-carbonitrile may play a role in treating neurodegenerative diseases. Indole-based compounds have been shown to modulate neuroinflammation and oxidative stress, which are critical factors in conditions like Alzheimer's and Parkinson's disease .

Antioxidant Properties

The antioxidant capacity of (E)-2-(((1H-indol-3-yl)methylene)amino)-4,5-dimethylthiophene-3-carbonitrile has also garnered attention. Studies have indicated that indole derivatives possess significant free radical scavenging activity, which is crucial for preventing oxidative stress-related cellular damage .

Quantitative Structure-Activity Relationship (QSAR)

A QSAR analysis performed on similar compounds revealed that modifications to the indole structure could enhance antioxidant efficacy. This modeling helps in predicting which derivatives might exhibit superior activity, guiding future synthetic efforts towards more potent antioxidants .

Drug Design and Development

The compound's unique structural features make it a valuable candidate in drug design. Its ability to interact with various biological targets can be exploited to develop new therapeutic agents. The incorporation of thiophene and indole rings provides a scaffold for designing multi-target drugs that can address complex diseases simultaneously.

Computational Studies

Molecular docking studies have been employed to predict the binding affinity of (E)-2-(((1H-indol-3-yl)methylene)amino)-4,5-dimethylthiophene-3-carbonitrile to specific receptors involved in disease pathways. These studies suggest that the compound can effectively bind to targets associated with cancer proliferation and neurodegeneration, paving the way for further pharmacological evaluations .

準備方法

The synthesis of (E)-2-(((1H-indol-3-yl)methylene)amino)-4,5-dimethylthiophene-3-carbonitrile typically involves a Schiff base reaction. This reaction is carried out by condensing 1H-indole-3-carbaldehyde with 2-amino-4,5-dimethylthiophene-3-carbonitrile under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases such as sodium hydroxide. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product .

化学反応の分析

(E)-2-(((1H-indol-3-yl)methylene)amino)-4,5-dimethylthiophene-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the existing functional groups.

Common reagents and conditions for these reactions include the use of solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

作用機序

The mechanism of action of (E)-2-(((1H-indol-3-yl)methylene)amino)-4,5-dimethylthiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, in its antimicrobial activity, the compound may interact with bacterial cell membranes, leading to disruption of membrane integrity and cell death. In its anticancer activity, the compound may inhibit key enzymes or signaling pathways involved in cell proliferation and survival, leading to apoptosis or programmed cell death .

類似化合物との比較

(E)-2-(((1H-indol-3-yl)methylene)amino)-4,5-dimethylthiophene-3-carbonitrile can be compared with other Schiff bases and indole derivatives. Similar compounds include:

(E)-2-(((1H-indol-3-yl)methylene)amino)-4,5-dimethylthiophene-3-carboxamide: This compound has a carboxamide group instead of a carbonitrile group, which may affect its reactivity and biological activity.

(E)-2-(((1H-indol-3-yl)methylene)amino)-4,5-dimethylthiophene-3-carboxylic acid: This compound has a carboxylic acid group, which can influence its solubility and interaction with biological targets.

(E)-2-(((1H-indol-3-yl)methylene)amino)-4,5-dimethylthiophene-3-methyl ester:

The uniqueness of (E)-2-(((1H-indol-3-yl)methylene)amino)-4,5-dimethylthiophene-3-carbonitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

生物活性

(E)-2-(((1H-indol-3-yl)methylene)amino)-4,5-dimethylthiophene-3-carbonitrile is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes existing research findings on its biological activity, focusing on antimicrobial efficacy and possible mechanisms of action.

Chemical Structure and Properties

The compound features an indole moiety linked to a thiophene ring through a methylene amino group, with a carbonitrile functional group. The structural formula can be represented as follows:

Antimicrobial Activity

Research has demonstrated that compounds similar to (E)-2-(((1H-indol-3-yl)methylene)amino)-4,5-dimethylthiophene-3-carbonitrile exhibit noteworthy antimicrobial properties. A study evaluating the activity of various derivatives indicated that compounds containing the indole and thiophene structures displayed potent inhibitory effects against a range of bacterial strains.

Minimum Inhibitory Concentration (MIC) Data

The following table summarizes the MIC values for related compounds against selected bacterial strains:

| Compound | Bacterial Strain | MIC (μM) |

|---|---|---|

| 5d | Staphylococcus aureus | 37.9 |

| 5g | Escherichia coli | 113.8 |

| 4h | Bacillus cereus | 1.99 |

| 5b | Listeria monocytogenes | 4.17 |

These results indicate that the compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus .

The proposed mechanisms for the antimicrobial activity of this class of compounds include:

- Inhibition of Cell Wall Synthesis : Similar compounds have been shown to interfere with bacterial cell wall synthesis, leading to cell lysis.

- DNA Gyrase Inhibition : Molecular docking studies suggest that these compounds may inhibit DNA gyrase, an essential enzyme for bacterial DNA replication .

- Membrane Disruption : The lipophilic nature of the thiophene ring may contribute to membrane disruption in bacteria, enhancing permeability and leading to cell death.

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study synthesized several derivatives of indole-thiophene hybrids and tested their antimicrobial properties against common pathogens. The results showed that certain derivatives had lower MIC values than conventional antibiotics, indicating their potential as alternative therapeutic agents .

Case Study 2: Cytotoxicity Assessment

In vitro cytotoxicity assays using human cell lines revealed that some derivatives displayed selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index for further development .

特性

IUPAC Name |

2-[(E)-1H-indol-3-ylmethylideneamino]-4,5-dimethylthiophene-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3S/c1-10-11(2)20-16(14(10)7-17)19-9-12-8-18-15-6-4-3-5-13(12)15/h3-6,8-9,18H,1-2H3/b19-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWUZKLGMYXAWHL-DJKKODMXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C#N)N=CC2=CNC3=CC=CC=C32)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC(=C1C#N)/N=C/C2=CNC3=CC=CC=C32)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。